N-(1H-indazol-6-yl)-1-(3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)azetidine-3-carboxamide
Description
Properties
IUPAC Name |
N-(1H-indazol-6-yl)-1-(3-methyltriazolo[4,5-d]pyrimidin-7-yl)azetidine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N9O/c1-24-14-13(22-23-24)15(18-8-17-14)25-6-10(7-25)16(26)20-11-3-2-9-5-19-21-12(9)4-11/h2-5,8,10H,6-7H2,1H3,(H,19,21)(H,20,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ARPMBJORKXIRHB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=NC=N2)N3CC(C3)C(=O)NC4=CC5=C(C=C4)C=NN5)N=N1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N9O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(1H-indazol-6-yl)-1-(3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)azetidine-3-carboxamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews various studies focusing on its biological activity, particularly its anticancer properties, mode of action, and structure-activity relationships (SAR).
Chemical Structure and Properties
The compound is characterized by the presence of an indazole moiety linked to a triazolopyrimidine unit and an azetidine carboxamide. These structural features are believed to contribute to its biological efficacy.
Anticancer Activity
Recent studies have highlighted the compound's potential as an anticancer agent. For instance, a study evaluating various indazole derivatives reported that compounds with similar structures exhibited significant inhibitory effects against several cancer cell lines, including lung (A549), chronic myeloid leukemia (K562), prostate (PC-3), and hepatoma (Hep-G2) cells. Among these, certain derivatives showed IC50 values as low as 5.15 µM against K562 cells, indicating promising anticancer activity while demonstrating selectivity towards normal cells (HEK-293) with higher IC50 values (33.2 µM) .
The mechanism by which this compound exerts its anticancer effects appears to involve the modulation of apoptotic pathways. It has been observed that related indazole derivatives can inhibit members of the Bcl2 family and affect the p53/MDM2 pathway in a concentration-dependent manner . This suggests that this compound may induce apoptosis in cancer cells through similar mechanisms.
Structure-Activity Relationship (SAR)
The SAR studies indicate that modifications to the indazole and triazolopyrimidine components can significantly influence biological activity. For example, the introduction of various substituents on the indazole ring has been shown to enhance the anticancer properties of related compounds .
| Compound | IC50 (µM) | Cell Line | Selectivity |
|---|---|---|---|
| Compound 6o | 5.15 | K562 | 33.2 (HEK-293) |
| Compound 7 | Not specified | FaDu | Not specified |
Case Studies
In a comprehensive evaluation of novel indazole derivatives, one study synthesized multiple compounds and assessed their bioactivities against various cancer cell lines. The findings indicated that specific structural modifications led to enhanced potency and selectivity for cancer cells over normal cells . Another report emphasized the role of indazole derivatives as inhibitors of indoleamine 2,3-dioxygenase (IDO1), which is crucial for immune modulation in cancer therapy .
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison of Analogous Compounds
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
